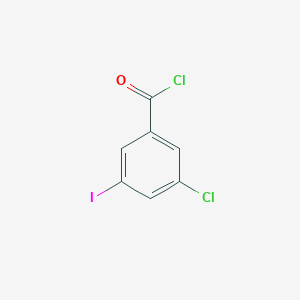
3-Chloro-5-iodobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-iodobenzoyl chloride: is an organic compound with the molecular formula C7H3ClIO It is a derivative of benzoic acid, where the benzene ring is substituted with chlorine and iodine atoms at the 3rd and 5th positions, respectively, and a carbonyl chloride group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-iodobenzoyl chloride typically involves the iodination and chlorination of benzoic acid derivatives. One common method starts with 3-chlorobenzoic acid, which undergoes iodination using iodine and a suitable oxidizing agent, such as nitric acid, to introduce the iodine atom at the 5th position. The resulting 3-chloro-5-iodobenzoic acid is then converted to its acyl chloride form using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-5-iodobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Hydrolysis: Water or aqueous bases can be used to hydrolyze the acyl chloride group.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzoic acid derivatives can be formed.
Coupling Products: Biaryl compounds with diverse functional groups.
Hydrolysis Product: 3-Chloro-5-iodobenzoic acid.
Applications De Recherche Scientifique
Chemistry: 3-Chloro-5-iodobenzoyl chloride is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential biological activity. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it valuable for creating functional materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-iodobenzoyl chloride is primarily based on its reactivity as an acyl chloride. It can acylate nucleophiles, forming amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparaison Avec Des Composés Similaires
3-Chlorobenzoyl chloride: Lacks the iodine atom, making it less versatile in certain coupling reactions.
5-Iodobenzoyl chloride: Lacks the chlorine atom, which can affect its reactivity and the types of products formed.
3,5-Dichlorobenzoyl chloride: Contains two chlorine atoms, which can influence its chemical behavior and applications.
Uniqueness: 3-Chloro-5-iodobenzoyl chloride is unique due to the presence of both chlorine and iodine atoms, providing a balance of reactivity and selectivity in various chemical reactions. This dual halogenation allows for diverse functionalization and the synthesis of complex molecules with tailored properties .
Propriétés
Formule moléculaire |
C7H3Cl2IO |
|---|---|
Poids moléculaire |
300.90 g/mol |
Nom IUPAC |
3-chloro-5-iodobenzoyl chloride |
InChI |
InChI=1S/C7H3Cl2IO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H |
Clé InChI |
YPBSPVKHCZGKNU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)I)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



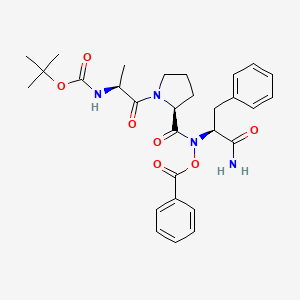
![Spiro[8-azabicyclo[3.2.1]octane-3,2'(3'H)-furan]-8-carboxylic acid, dihydro-, ethyl ester](/img/structure/B12855142.png)
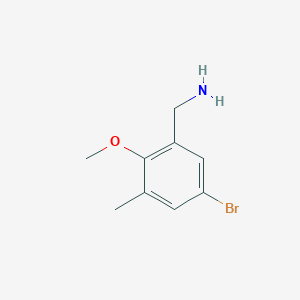
![(3AR,6S,6aR)-6-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B12855147.png)
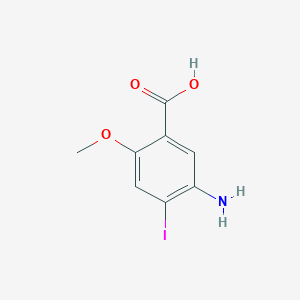
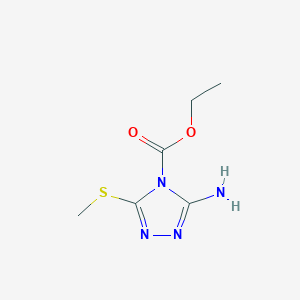
![1-(6-Chlorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12855170.png)
![N-[1-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-ethyl]-benzamide](/img/structure/B12855179.png)

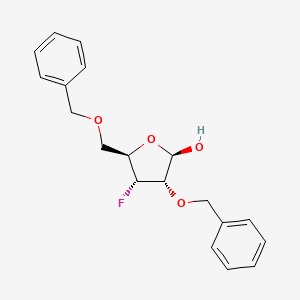
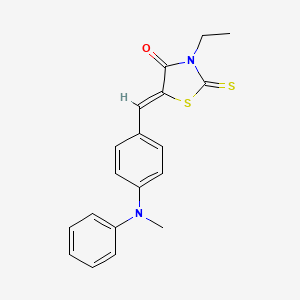
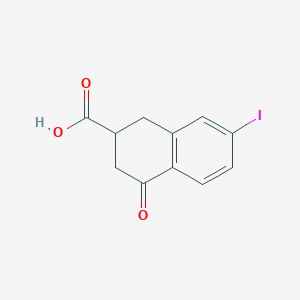
![N-[4-Chloro-2-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12855208.png)
